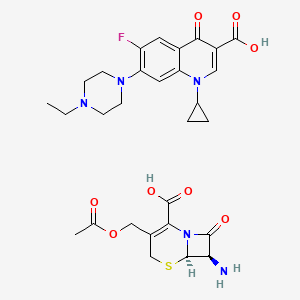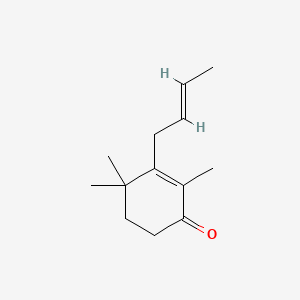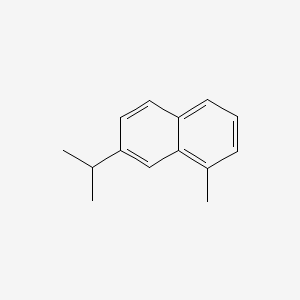
1-Methyl-7-isopropylnaphthalene
Descripción general
Descripción
1-Methyl-7-isopropylnaphthalene, also known as eudalene , is an organic compound with the chemical formula C₁₄H₁₆ . It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is derived from naphthalene by substituting a methyl group at position 1 and an isopropyl group at position 7. Eudalene is a colorless to pale yellow solid with a characteristic aromatic odor .
Synthesis Analysis
The synthesis of this compound involves the alkylation of naphthalene using isopropyl bromide or isopropyl chloride. The reaction typically occurs under acidic conditions, and the product is obtained through Friedel-Crafts alkylation. Careful control of reaction conditions is essential to achieve high selectivity and yield .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core with a methyl group (CH₃) at position 1 and an isopropyl group (CH(CH₃)₂) at position 7. The compound’s planar aromatic system contributes to its stability and aromatic character .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- 1-Methyl-7-isopropylnaphthalene has been utilized in the synthesis of various chemical compounds. A notable example includes its use in the efficient synthesis of cytotoxic 3-isopropylnaphthalene-1,2-dione from 3-hydroxy-2-naphthoic acid, demonstrating its significance in medicinal chemistry (Burmaoglu, Altundas, & SeÇen, 2008).
Catalytic and Reaction Studies
- In catalysis, studies have focused on the methylation of naphthalene and its derivatives over various catalysts, providing insights into reaction mechanisms and product distributions. This is crucial for the production of important chemicals like polyethylene naphthalate (Güleç et al., 2017).
- The catalytic oxidation of isopropylnaphthalene derivatives with oxygen has been studied using different metal chloride catalysts, contributing to a better understanding of oxidation processes in organic chemistry (Orlińska, Zawadiak, & Gilner, 2005).
Environmental and Geochemical Applications
- Studies have also explored the environmental aspects of methylated naphthalenes, including their distribution in crude oils and their formation in sedimentary processes, highlighting the environmental and geochemical significance of these compounds (Bastow et al., 2000).
Biological and Pharmacological Studies
- In the field of biology and pharmacology, various derivatives of methylated naphthalenes, including this compound, have been studied for their potential biological activities. This includes investigations into their roles as initiators or inhibitors in specific biological processes (Zawadiak, Stec, & Orlińska, 2002).
Material Science Applications
- In materials science, research has been conducted on the structural properties of related compounds, which can provide insights into the behavior of this compound in various applications, such as in advanced polymer materials (Wilson & Nowell, 2000).
Propiedades
IUPAC Name |
1-methyl-7-propan-2-ylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-10(2)13-8-7-12-6-4-5-11(3)14(12)9-13/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVVHZJKXPCUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197657 | |
| Record name | 1-Methyl-7-isopropylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
490-65-3 | |
| Record name | NSC 115864 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eudalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-7-isopropylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


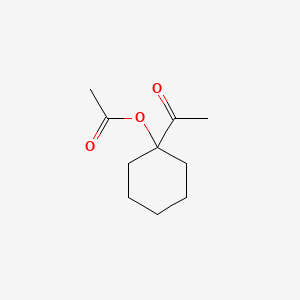



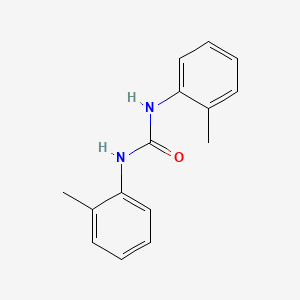
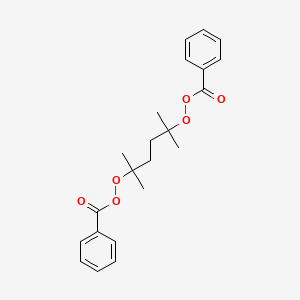
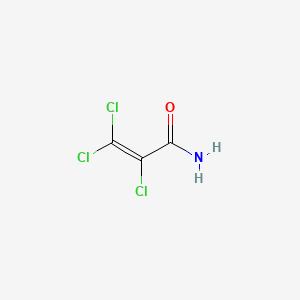
![5,7-Dichloro-4-methylbenzo[b]thiophene-3(2h)-one](/img/structure/B1617343.png)
![Benzenesulfonic acid, 3-[(1,3-dioxobutyl)amino]-4-methoxy-](/img/structure/B1617344.png)

